Tris(2,4-ditert-butylphenyl)phosphate
Overview
Description
Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) is a chemical compound that has been identified as a pollutant in various environments, including e-waste dust, house dust, and other media. It is structurally similar to triphenyl phosphate (TPhP) and has been found in higher or comparable concentrations in most media analyzed .
Synthesis Analysis
The synthesis of TDTBPP involves the reaction of 2,4-di-tert-butyl phenol with phosphorus trichloride in a dimethylbenzene solution. The process yields a compound with the molecular formula C42H63O3P . Another related compound, tris(2,4-dibromophenyl)phosphate (BPP), is synthesized using POCl3 and 2,4-dibromophenol in chloroform, achieving a high yield of 96.4% .
Molecular Structure Analysis
The crystal structure of TDTBPP has been determined using X-ray analysis. The compound crystallizes in the triclinic space group P-1, with specific cell parameters and contains intramolecular C—H…O hydrogen bonds within the molecule .
Chemical Reactions Analysis
While specific chemical reactions of TDTBPP are not detailed in the provided papers, related compounds have been shown to undergo polymerization. For instance, tri-(4-methoxythphenyl) phosphate can polymerize at a voltage of 4.35 V to form a conducting polymer, which is significant for its application in lithium-ion batteries .
Physical and Chemical Properties Analysis
TDTBPP has been detected in various environmental samples, with median concentrations provided for e-waste dust, house dust, sediment, water, and air. Its presence in these media suggests that it has a certain degree of stability and persistence in the environment . The physical properties such as melting point and thermal stability are mentioned for a related compound, BPP, which is described as having a low melting point and excellent thermal stability .
Relevant Case Studies
Case studies involving TDTBPP primarily focus on its environmental impact and potential health effects. For example, exposure to TDTBPP through dust ingestion and dermal absorption has been quantified in e-waste recycling facilities and residential environments. The exposure levels were calculated to be significant, especially for toddlers in residential settings . Additionally, related compounds such as tris(1,3-dichloro-2-propyl) phosphate (TDCPP) have been studied for their effects on organisms, including the activation of an unconventional insulin/insulin-like growth factor signaling pathway in Caenorhabditis elegans, leading to reduced lifespan . TDCPP is also reviewed as an emerging contaminant with various health risks to organisms and humans .
Scientific Research Applications
1. Environmental Monitoring and Pollution Analysis
- Tris(2,4-ditert-butylphenyl)phosphate has been identified as a pollutant in environments like homes and electronic waste recycling facilities. It is suspected to be used as a flame retardant or plasticizer in electrical and electronic equipment. Its presence has been detected in dust, water, and sediments, indicating its widespread environmental impact (Kemsley, 2018).
2. Solution Thermodynamics in Industrial Processes
- The solution thermodynamics of tris(2,4-ditert-butylphenyl)phosphate in various pure solvents have been studied, contributing to the development of separation and purification processes in plastic processing. This research is vital for understanding its solubility and thermodynamic properties in industrial applications (Yang et al., 2019).
3. Material Degradation and Safety Studies
- Studies have shown that ultraviolet (UV) irradiation affects the degradation of tris(2,4-ditert-butylphenyl)phosphate in polypropylene films. This research is crucial for understanding the stability and safety of materials containing this compound in various environmental conditions (Yang et al., 2016).
4. Atmospheric and Environmental Health Studies
- Tris(2,4-ditert-butylphenyl)phosphate has been identified as a novel pollutant in urban air particulate matters. Its high concentrations in the atmosphere raise significant concerns about its potential health risks, highlighting the need for further environmental and health impact studies (Shi et al., 2020).
5. Impact on Human Health and Exposure
- Research into the biotransformation of phosphate flame retardants and plasticizers, including tris(2,4-ditert-butylphenyl)phosphate, is essential for understanding their bioavailability and potential toxicity in humans. This type of research provides insights into the metabolic pathways and potential health impacts of exposure to these compounds (Van den Eede et al., 2013).
Future Directions
The precursor of AO168═O, tris (2,4-di-tert-butylphenyl) phosphite, was detected in 50% of the dust samples, with a GM concentration of 1.48 ng/g. This study demonstrates that human OPE exposure in indoor environments is greater than was previously reported . Heating, UV radiation, and water contact might significantly transform I168 to I168O. In particular, I168O might be magnificently evaporated into the air at high temperatures .
properties
IUPAC Name |
tris(2,4-ditert-butylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKHRTUXHLAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893779 | |
Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tris(2,4-ditert-butylphenyl)phosphate | |
CAS RN |
95906-11-9 | |
Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95906-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2,4-ditert-butylphenyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32IRS6B46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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